molecular formula C12H17N5O5 B12897053 2'-O-Ethylguanosine CAS No. 61373-42-0

2'-O-Ethylguanosine

Cat. No.: B12897053
CAS No.: 61373-42-0
M. Wt: 311.29 g/mol
InChI Key: UWJAOLQPXDEQFS-IOSLPCCCSA-N
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Description

2’-O-Ethylguanosine is a modified nucleoside derived from guanosine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by an ethyl group. This modification can influence the compound’s biochemical properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-Ethylguanosine typically involves the protection of the guanosine molecule followed by selective alkylation at the 2’ position.

Industrial Production Methods

Industrial production of 2’-O-Ethylguanosine may involve large-scale synthesis using automated synthesizers and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2’-O-Ethylguanosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleosides, while substitution reactions can introduce various functional groups at the 2’ position.

Mechanism of Action

The mechanism of action of 2’-O-Ethylguanosine involves its incorporation into RNA molecules, where it can influence RNA stability, folding, and interactions with proteins. The ethyl modification can enhance the resistance of RNA to enzymatic degradation and improve its translational efficiency . Molecular targets include RNA-binding proteins and enzymes involved in RNA processing and translation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-O-Ethylguanosine is unique due to its ethyl modification, which provides distinct biochemical properties compared to other modified nucleosides. This modification can enhance RNA stability and translational efficiency, making it particularly valuable in therapeutic applications .

Properties

CAS No.

61373-42-0

Molecular Formula

C12H17N5O5

Molecular Weight

311.29 g/mol

IUPAC Name

2-amino-9-[(2R,3R,4R,5R)-3-ethoxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C12H17N5O5/c1-2-21-8-7(19)5(3-18)22-11(8)17-4-14-6-9(17)15-12(13)16-10(6)20/h4-5,7-8,11,18-19H,2-3H2,1H3,(H3,13,15,16,20)/t5-,7-,8-,11-/m1/s1

InChI Key

UWJAOLQPXDEQFS-IOSLPCCCSA-N

Isomeric SMILES

CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O

Canonical SMILES

CCOC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O

Origin of Product

United States

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